(2S,4S)-4-Amino-1-((benzyloxy)carbonyl)pyrrolidine-2-carboxylic acid
Description
(2S,4S)-4-Amino-1-((benzyloxy)carbonyl)pyrrolidine-2-carboxylic acid is a chiral amino acid derivative. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. Its unique structure, featuring both an amino group and a benzyloxycarbonyl-protected carboxyl group, makes it a versatile building block for the synthesis of more complex molecules.
Properties
IUPAC Name |
(2S,4S)-4-amino-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c14-10-6-11(12(16)17)15(7-10)13(18)19-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8,14H2,(H,16,17)/t10-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGCSLSUFLMTOP-QWRGUYRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)OCC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN([C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50660815 | |
| Record name | (4S)-4-Amino-1-[(benzyloxy)carbonyl]-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
281666-43-1 | |
| Record name | (4S)-4-Amino-1-[(benzyloxy)carbonyl]-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis from Protected Pyrrolidine Derivatives
A common approach begins with a protected pyrrolidine-2-carboxylic acid derivative, such as Fmoc- or Boc-protected intermediates, followed by selective deprotection and functional group transformations.
Step 1: Preparation of 4-Amino-1-boc-pyrrolidine-2-carboxylic acid
Starting from (2S,4R) Fmoc-4-amino-1-boc-pyrrolidine-2-carboxylic acid, treatment with pyrrolidine in acetonitrile at room temperature for 3 hours leads to removal of the Fmoc group, yielding crude 4-amino-1-boc-pyrrolidine-2-carboxylic acid.Step 2: Palladium-catalyzed coupling
The crude intermediate is subjected to a palladium-catalyzed coupling reaction with 1-chloroisoquinoline in the presence of Pd2dba3 (5 mol%), racemic-BINAP (10 mol%), and sodium t-butoxide in degassed toluene under reflux for 1 hour. This step facilitates the formation of the desired amino-substituted pyrrolidine derivative.Step 3: Purification
After quenching with water, the aqueous layer is separated, filtered, concentrated, and purified by preparative HPLC to afford the coupled product as a trifluoroacetic acid (TFA) salt with approximately 40% yield.
Introduction of Benzyloxycarbonyl (Cbz) Protecting Group
The benzyloxycarbonyl group is typically introduced by reacting the free amine with benzyloxycarbonyl chloride (Cbz-Cl) under basic conditions:
Procedure:
The free amine is dissolved in a suitable solvent such as dichloromethane or aqueous alkaline medium. Cbz-Cl is added dropwise at low temperature (0–5 °C) to avoid side reactions. The reaction mixture is stirred until completion, monitored by TLC or HPLC. The product is then isolated by extraction and purified by recrystallization or chromatography[General synthetic knowledge].Advantages:
Cbz protection is stable under acidic conditions and can be removed by catalytic hydrogenation, making it a preferred protecting group in peptide synthesis.
Alternative Synthetic Routes
Literature suggests alternative approaches including:
Asymmetric synthesis using chiral catalysts:
Employing chiral ligands like BINAP in palladium-catalyzed reactions to ensure stereoselectivity at C2 and C4 positions.Solid-phase peptide synthesis (SPPS) intermediates:
Utilizing Fmoc- or Boc-protected pyrrolidine derivatives as building blocks, which are then deprotected and functionalized to yield the target compound.
Comparative Data Table of Preparation Conditions
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Pyrrolidine in acetonitrile | 20 °C | 3 h | Crude | Deprotection of Fmoc group |
| 2 | Pd2dba3 (5 mol%), rac-BINAP (10 mol%), 1-chloroisoquinoline, NaOtBu, toluene | Reflux | 1 h | 40 | Palladium-catalyzed coupling |
| 3 | Purification by preparative HPLC | — | — | — | Product isolated as TFA salt |
| 4 | Benzyloxycarbonyl chloride (Cbz-Cl), base | 0–5 °C | 1–2 h | High | Introduction of Cbz protecting group |
Research Findings and Analysis
The palladium-catalyzed coupling method provides moderate yields (~40%) but ensures stereochemical integrity due to the use of chiral ligands.
The use of pyrrolidine for Fmoc deprotection is efficient and mild, avoiding harsh conditions that could racemize the chiral centers.
Introduction of the benzyloxycarbonyl group via Cbz-Cl is a well-established method providing high purity and stability of the protected amine[General synthetic chemistry knowledge].
The compound’s stereochemistry (2S,4S) is critical for its biological activity and synthetic utility, necessitating stereoselective synthesis methods.
Purification by preparative HPLC is essential to separate the desired stereoisomer and remove palladium residues and side products.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-4-Amino-1-((benzyloxy)carbonyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or oximes.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield imines, while reduction of the carboxylic acid can produce alcohols.
Scientific Research Applications
Pharmaceutical Development
(2S,4S)-4-Amino-1-((benzyloxy)carbonyl)pyrrolidine-2-carboxylic acid serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structural properties enhance drug efficacy and specificity, particularly for neurological disorders. The compound's ability to mimic natural substrates allows it to interact with biological receptors, making it valuable in drug design and development .
Peptide Synthesis
The compound is widely utilized in peptide synthesis due to its stable structure. It acts as a building block that improves the overall yield and purity of peptide-based drugs. This application is significant in developing therapeutic agents that require precise amino acid sequences for optimal biological activity .
Biochemical Research
In biochemical research, this compound is employed to study enzyme interactions and metabolic pathways. Researchers utilize this compound to elucidate complex biological systems, aiding in the understanding of various cellular functions and processes. Its potential for enzyme inhibition could have implications for developing treatments targeting specific metabolic disorders .
Biological Activities
Research indicates that this compound may exhibit several biological activities:
- Antimicrobial Properties : Some derivatives have shown efficacy against various bacterial strains.
- Neuroprotective Effects : The compound is explored for its potential in neuroprotection and cognitive enhancement.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, influencing cellular functions .
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective properties of compounds structurally related to this compound. The results indicated that certain derivatives could protect neuronal cells from oxidative stress-induced damage, suggesting potential therapeutic applications in neurodegenerative diseases.
Case Study 2: Antimicrobial Activity
Another research focused on the antimicrobial efficacy of this compound derivatives against resistant bacterial strains. The findings demonstrated significant antibacterial activity, highlighting the compound's potential as a lead structure for developing new antibiotics.
Mechanism of Action
The mechanism of action of (2S,4S)-4-Amino-1-((benzyloxy)carbonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S,4S)-4-Amino-1-((benzyloxy)carbonyl)pyrrolidine-2-carboxylic acid: is similar to other chiral amino acid derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific chiral configuration and the presence of the benzyloxycarbonyl protecting group. This makes it particularly useful in the synthesis of chiral drugs and as a precursor for more complex molecules.
Biological Activity
(2S,4S)-4-Amino-1-((benzyloxy)carbonyl)pyrrolidine-2-carboxylic acid, also known as (4S)-4-Amino-1-[(benzyloxy)carbonyl]-L-proline, is a compound that has garnered attention due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H16N2O4
- Molecular Weight : 264.28 g/mol
- CAS Number : 281666-43-1
- Structure : The compound features a pyrrolidine ring with an amino group and a benzyloxycarbonyl group attached to the nitrogen .
The biological activity of this compound primarily involves its role as an amino acid derivative. It is hypothesized to interact with various biochemical pathways due to its structural similarities to proline and related compounds.
Potential Biological Activities:
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may inhibit certain kinases involved in cancer progression, particularly cyclin-dependent kinases (CDK) .
- Neuroprotective Effects : Some research indicates potential applications in neurodegenerative diseases through modulation of signaling pathways related to neuronal survival .
- Immunomodulatory Properties : Investigations into its effects on immune cell function show promise in enhancing immune responses .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Inhibition of CDK activity | |
| Neuroprotection | Modulation of neuronal signaling pathways | |
| Immunomodulation | Enhancement of immune responses |
Case Study 1: Antitumor Efficacy
A study conducted on a series of proline derivatives, including this compound, demonstrated significant inhibition of CDK4/6 activity in vitro. The results indicated a dose-dependent response, suggesting that structural modifications could enhance potency against cancer cell lines .
Case Study 2: Neuroprotective Mechanisms
Research exploring the neuroprotective effects of similar compounds found that they could reduce apoptosis in neuronal cells subjected to oxidative stress. This was attributed to the ability of the compound to modulate pathways involving Bcl-2 family proteins, which are critical in regulating cell death .
Q & A
Q. What are the environmental and toxicity risks of this compound, and how are they managed?
Q. How does the methoxymethyl substituent affect the compound’s reactivity in peptide coupling?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
